8-iso Prostaglandin E2-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

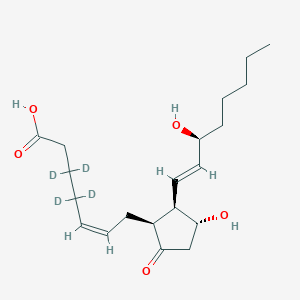

8-异构体前列腺素E2-d4 是一种氘代形式的 8-异构体前列腺素E2,是脂质过氧化过程中从花生四烯酸产生的几种异前列腺素之一。 该化合物主要用作气相色谱或液相色谱-质谱法定量 8-异构体前列腺素E2 的内标 .

准备方法

合成路线和反应条件: 8-异构体前列腺素E2-d4 的合成涉及将氘原子掺入 8-异构体前列腺素E2 的分子结构中。这通常是通过在合成过程中使用氘代试剂和溶剂来实现的。 反应条件通常包括使用催化剂以及控制温度和压力以确保氘原子在分子中的特定位置掺入 .

工业生产方法: 8-异构体前列腺素E2-d4 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘代试剂和先进的纯化技术,以实现所需的氘化水平和纯度。 该化合物通常以甲醇溶液的形式配制,便于在各种分析应用中使用 .

化学反应分析

反应类型: 8-异构体前列腺素E2-d4 经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于其在不同生物学和化学环境中的定量和分析至关重要 .

常见试剂和条件:

氧化: 过氧化氢或高锰酸钾等常见氧化剂可用于氧化 8-异构体前列腺素E2-d4。

还原: 硼氢化钠或氢化铝锂等还原剂用于还原反应。

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可产生氘代醇 .

科学研究应用

Role as a Biomarker for Oxidative Stress

Oxidative Stress Measurement

8-iso PGE2-d4 is primarily utilized as an internal standard for quantifying 8-iso PGE2 levels in biological samples using gas chromatography or liquid chromatography coupled with mass spectrometry. This application is critical in studies assessing oxidative stress, as 8-iso PGE2 is a recognized biomarker for lipid peroxidation. Research indicates that the levels of 8-iso PGE2 can reflect the extent of oxidative damage in various conditions, including cardiovascular diseases and cancer .

Quantitative Analysis

The quantification of 8-iso PGE2 via methods such as packed-fiber solid phase extraction coupled with HPLC-MS/MS has shown promising results. For instance, one study reported a linear detection range for urinary 8-iso PGE2 from 0.05 to 5 ng/mL, demonstrating high precision and recovery rates . These analytical advancements enable researchers to obtain accurate measurements of oxidative stress in clinical and experimental settings.

Applications in Tissue Regeneration

Tissue Repair Mechanisms

Prostaglandin E2, including its isoform 8-iso PGE2, plays a significant role in tissue repair and regeneration. It has been shown to activate endogenous stem cells and modulate immune responses, facilitating recovery from injuries across various organ systems such as skin, heart, liver, and bone .

Therapeutic Strategies

Research indicates that enhancing levels of prostaglandin E2 can improve regenerative outcomes. For example, inhibitors of 15-hydroxyprostaglandin dehydrogenase have been explored to boost endogenous prostaglandin E2 levels during tissue repair processes . The application of biomaterial scaffolds that control prostaglandin E2 release is also under investigation to optimize tissue regeneration strategies.

Pharmacological Implications

Vasoconstriction Effects

8-iso PGE2 has demonstrated potent renal vasoconstrictor properties in animal models. Studies show that infusion of this compound can significantly reduce renal plasma flow without affecting systemic blood pressure . This characteristic makes it a candidate for further investigation in renal pathophysiology and potential therapeutic applications.

Impact on Platelet Aggregation

The compound also influences platelet function; specifically, it has been observed to inhibit platelet aggregation induced by various agonists . Understanding these interactions could lead to novel therapeutic approaches in managing thrombotic disorders.

Data Tables

作用机制

8-异构体前列腺素E2-d4 通过模拟 8-异构体前列腺素E2 的生物活性发挥作用。它是一种有效的肾血管收缩剂,并抑制血小板聚集。该化合物与特定的受体和信号通路相互作用,导致肾血浆流量和肾小球滤过率发生变化。 这些作用是通过 8-异构体前列腺素E2 与其受体结合,触发下游信号级联反应来介导的 .

类似化合物:

前列腺素E2-d4: 另一种氘代前列腺素,用作定量前列腺素E2 的内标.

8-异构体前列腺素F2α: 一种与 8-异构体前列腺素E2 相似的异前列腺素,参与氧化应激和炎症.

独特性: 8-异构体前列腺素E2-d4 的独特之处在于其特定的氘化模式,这增强了其作为质谱内标的稳定性和准确性。 这使其在各种研究应用中特别适合精确定量和分析 .

相似化合物的比较

Prostaglandin E2-d4: Another deuterated prostaglandin used as an internal standard for the quantification of Prostaglandin E2.

8-iso Prostaglandin F2α: An isoprostane similar to 8-iso Prostaglandin E2, involved in oxidative stress and inflammation.

Uniqueness: 8-iso Prostaglandin E2-d4 is unique due to its specific deuteration pattern, which enhances its stability and accuracy as an internal standard in mass spectrometry. This makes it particularly valuable for precise quantification and analysis in various research applications .

生物活性

8-Iso Prostaglandin E2-d4 (8-iso-PGE2-d4) is a deuterated form of 8-iso Prostaglandin E2, a compound that belongs to the family of isoprostanes. Isoprostanes are produced through the free radical-catalyzed peroxidation of arachidonic acid and are recognized as robust biomarkers of oxidative stress. The biological activity of 8-iso-PGE2-d4 is significant in various physiological and pathological contexts, particularly in inflammation, cardiovascular diseases, and neurodegenerative disorders.

8-iso-PGE2-d4 exerts its biological effects primarily through interaction with specific receptors, including the prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4). These receptors are involved in mediating a wide range of cellular responses such as vasodilation, modulation of neurotransmitter release, and inflammatory responses.

Key Mechanisms:

- Vasodilation : Activation of EP receptors leads to smooth muscle relaxation and vasodilation, contributing to increased blood flow.

- Inflammatory Response : 8-iso-PGE2-d4 can enhance the production of pro-inflammatory cytokines and chemokines, thereby playing a role in the pathophysiology of inflammatory diseases.

- Neurological Effects : It influences synaptic plasticity and neurotransmission in the central nervous system, which is crucial for learning and memory processes.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Inflammation | Enhances cytokine release; contributes to chronic inflammatory conditions. |

| Neuroprotection | Modulates synaptic plasticity; potential protective effects in neurodegeneration. |

| Cardiovascular Effects | Induces vasodilation; may influence blood pressure regulation. |

Case Studies

- Migraine Studies : Research has shown that levels of PGE2, including its isoforms like 8-iso-PGE2-d4, do not significantly change during migraine attacks provoked by glyceryl trinitrate (GTN). This suggests that while PGE2 is implicated in headache mechanisms, its role may not be straightforward in all contexts .

- Obesity and Metabolic Dysfunction : A study indicated that bariatric surgery (Roux-en-Y gastric bypass) led to reduced plasma levels of 8-iso-PGF2α (closely related to 8-iso-PGE2-d4) within the first week post-operation. This reduction was associated with improved antioxidant activity and decreased oxidative stress markers in obese patients .

- Respiratory Effects : In models of allergic rhinitis, 8-iso-PGE2 was shown to induce nasal obstruction through thromboxane receptor activation. This highlights its role in respiratory conditions and potential therapeutic targets for managing allergic responses .

Analytical Techniques

The quantification and analysis of 8-iso-PGE2-d4 are typically performed using advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method allows for precise measurement of prostaglandin levels in biological samples, facilitating research into their roles in various diseases.

属性

分子式 |

C20H32O5 |

|---|---|

分子量 |

356.5 g/mol |

IUPAC 名称 |

(Z)-3,3,4,4-tetradeuterio-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,19+/m0/s1/i5D2,8D2 |

InChI 键 |

XEYBRNLFEZDVAW-APSMZUSFSA-N |

SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

手性 SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O |

规范 SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

同义词 |

8-epi PGE2-d4; 8-iso PGE2-d4 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。